molecular formula C14H17ClO2 B12433873 Cyclohexanecarboxylic acid, 3-(4-chlorophenyl)-1-methyl- CAS No. 61405-14-9

Cyclohexanecarboxylic acid, 3-(4-chlorophenyl)-1-methyl-

Cat. No.: B12433873
CAS No.: 61405-14-9
M. Wt: 252.73 g/mol
InChI Key: UNTZJJGIJDZICD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylmagnesium bromide from 4-chlorobromobenzene and magnesium in anhydrous ether.

    Grignard Reaction: The 4-chlorophenylmagnesium bromide is then reacted with cyclohexanone to form 3-(4-chlorophenyl)-1-methylcyclohexanol.

    Oxidation: The alcohol group in 3-(4-chlorophenyl)-1-methylcyclohexanol is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cell membrane receptors to trigger intracellular signaling cascades, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid: Similar structure with a hydroxyl group instead of a carboxylic acid group.

    4-Chlorophenylacetic acid: Contains a phenyl ring with a chlorine substituent and an acetic acid group.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring with a 4-chlorophenyl substituent.

Uniqueness

3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.

Biological Activity

Cyclohexanecarboxylic acid, specifically 3-(4-chlorophenyl)-1-methyl- (CAS Number: 49708-81-8), is a compound of significant interest in medicinal chemistry and materials science due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways essential for cellular function.
  • Receptor Interaction : It interacts with cell membrane receptors, triggering intracellular signaling cascades that lead to various physiological effects.

Biological Activity and Therapeutic Applications

Research indicates that 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid exhibits several pharmacological properties:

Anti-inflammatory and Analgesic Properties

Studies have shown that the compound may serve as a pharmacophore in developing new anti-inflammatory and analgesic drugs. Its ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryModulation of pain pathways
AnalgesicPain relief potential
AntimicrobialPotential activity against bacteria

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Case Study on Pain Management : A study investigating the analgesic properties of cyclohexanecarboxylic acids found that derivatives can significantly reduce pain response in animal models, indicating a promising avenue for developing new pain relief medications .
  • Antimicrobial Efficacy : Research into related compounds has shown effective inhibition against various bacterial strains, suggesting that 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid may exhibit similar properties. For instance, derivatives with structural similarities demonstrated MIC values comparable to established antibiotics .

Properties

CAS No.

61405-14-9

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H17ClO2/c1-14(13(16)17)8-2-3-11(9-14)10-4-6-12(15)7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,16,17)

InChI Key

UNTZJJGIJDZICD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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